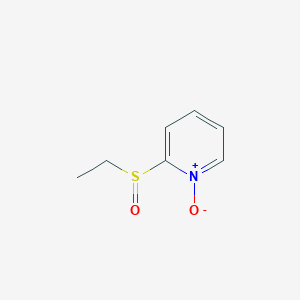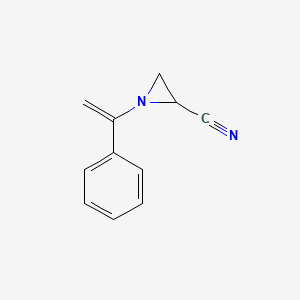
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Vorbereitungsmethoden
The synthesis of 2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylethylamine with acrylonitrile under specific conditions to form the desired aziridine compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the aziridine ring .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the compound. These methods are designed to be scalable and efficient, allowing for the large-scale production of 2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- .
Analyse Chemischer Reaktionen
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of ring-opened products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- involves its high reactivity due to the strained aziridine ring. This strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved in its action include interactions with thiol groups in proteins and other biomolecules, which can lead to the inhibition of specific enzymes or the modification of protein structures .
Vergleich Mit ähnlichen Verbindungen
2-Aziridinecarbonitrile, 1-(1-phenylethenyl)- can be compared with other aziridine derivatives such as:
Aziridine-2-carboxylic acid: Known for its use in the synthesis of biologically active compounds.
Aziridine-2-carboxamide: Used as an immunomodulatory anticancer drug.
Aziridine-2-carbonitrile: Similar in structure but with different substituents, leading to variations in reactivity and applications
Eigenschaften
CAS-Nummer |
61320-02-3 |
|---|---|
Molekularformel |
C11H10N2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-(1-phenylethenyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H10N2/c1-9(13-8-11(13)7-12)10-5-3-2-4-6-10/h2-6,11H,1,8H2 |
InChI-Schlüssel |
LKWSXNIPDQTAMF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)N2CC2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
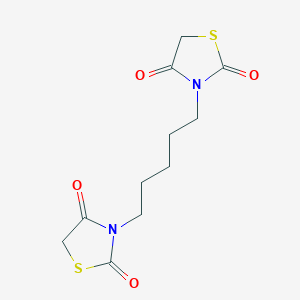
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)
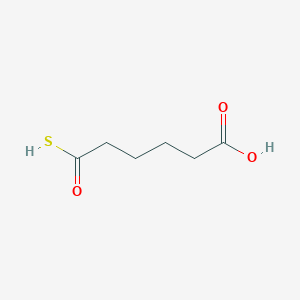
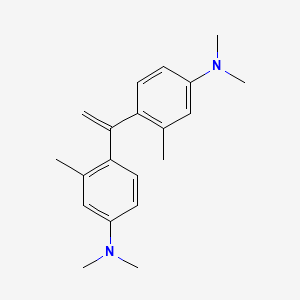
![2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14593187.png)
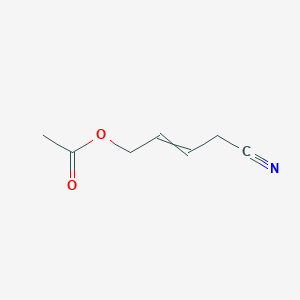
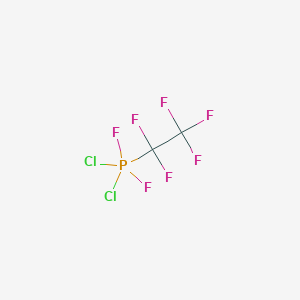
![5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-](/img/structure/B14593192.png)

![4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14593195.png)

